REACTION_CXSMILES
|
Cl[Si](C)(C)C.Br[C:7]([F:14])([F:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].N1([CH2:24][NH:25][CH:26]2[CH2:30][CH2:29][CH2:28][CH2:27]2)C2C=CC=CC=2N=N1>O1CCCC1.[Zn]>[CH2:11]([O:10][C:8](=[O:9])[C:7]([F:14])([F:13])[CH2:24][NH:25][CH:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1)[CH3:12]
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Name
|
|
Quantity
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17.6 mL
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Type
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reactant
|
Smiles
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Cl[Si](C)(C)C
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Name
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|
Quantity
|
17.8 mL
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Type
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reactant
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Smiles
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BrC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
20 g
|
Type
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reactant
|
Smiles
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N1(N=NC2=C1C=CC=C2)CNC2CCCC2
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
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Quantity
|
12.1 g
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Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
|
Quantity
|
160 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring for 20 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the internal temperature below 35 degrees
|
Type
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STIRRING
|
Details
|
The mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10 to 0 degrees
|
Type
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CUSTOM
|
Details
|
at −10 to 0 degrees
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Type
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STIRRING
|
Details
|
stirred for 3 hours at room temperature
|
Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
The solution was cooled to −10 to 0 degrees
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of saturated aqueous sodium bicarbonate at a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature −10 to 0 degrees
|
Type
|
ADDITION
|
Details
|
Ether was added
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 15 minutes at room temperature
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
washing with ether
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted 3 times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ether and hexane were added to the residue
|
Type
|
CUSTOM
|
Details
|
the solids were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was then distilled under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CNC1CCCC1)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |